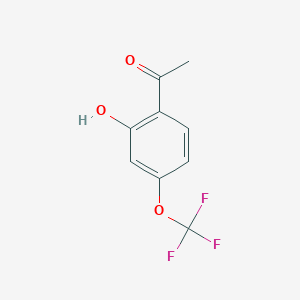

1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone

説明

特性

IUPAC Name |

1-[2-hydroxy-4-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-5(13)7-3-2-6(4-8(7)14)15-9(10,11)12/h2-4,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXDRHWZBDQJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Protocol:

-

Acylation : The trifluoromethoxy and methoxy groups are introduced onto the benzene ring prior to acetylation.

-

Demethylation :

-

A solution of 1-(2-methoxy-4-(trifluoromethoxy)phenyl)ethanone (17.8 g, 76.0 mmol) in dichloromethane (CH₂Cl₂) is cooled to -25°C.

-

BCl₃ (91.0 mmol in CH₂Cl₂) is added dropwise, maintaining the temperature below -18°C.

-

After complete reaction (monitored via LCMS), the mixture is quenched with ice, extracted, and concentrated to yield 1-(2-hydroxy-4-(trifluoromethoxy)phenyl)ethanone in 97% yield .

-

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 1-(2-methoxy-4-(OCF₃)phenyl)ethanone |

| Catalyst | BCl₃ |

| Solvent | CH₂Cl₂ |

| Temperature | -25°C to -18°C |

| Yield | 97% |

This method excels in efficiency but requires stringent temperature control and handling of corrosive BCl₃.

Fries Rearrangement of Acetylated Precursors

The Fries rearrangement offers an alternative route, leveraging aluminum chloride (AlCl₃) to reposition acetyl groups on phenolic substrates. While primarily documented for fluorinated analogs, this method is adaptable to trifluoromethoxy derivatives.

Reaction Protocol:

-

Acetylation : 4-Acetaminophenol acetic ester is synthesized via diacetyl oxide-mediated acetylation of amino-phenol.

-

Rearrangement :

-

The acetylated intermediate undergoes Fries rearrangement using AlCl₃/NaCl at elevated temperatures.

-

Hydrolysis under acidic conditions removes protecting groups, yielding 2-ethanoyl-4-amino-phenol.

-

-

Diazotization and Fluorination :

Key Data:

| Parameter | Value |

|---|---|

| Rearrangement Catalyst | AlCl₃/NaCl |

| Solvent | Toluene |

| Temperature | 100–120°C |

| Overall Yield | Up to 54.5% |

This route is cost-effective but involves multi-step purification and hazardous HF handling.

Methyllithium-Mediated Acylation of Benzoic Acid Derivatives

A lithiation-based strategy enables direct acylation of substituted benzoic acids. Although initially developed for trifluoromethyl analogs, substituting the starting material with 2-hydroxy-4-(trifluoromethoxy)benzoic acid could yield the target compound.

Reaction Protocol:

-

Lithiation :

-

2-Hydroxy-4-(trifluoromethoxy)benzoic acid (1.0 g, 4.85 mmol) is dissolved in tetrahydrofuran (THF) at 0°C.

-

Methyllithium (1.6 M in diethyl ether) is added dropwise, stirring at room temperature for 4 hours.

-

-

Quenching and Extraction :

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 2-hydroxy-4-(OCF₃)benzoic acid |

| Lithiation Reagent | Methyllithium |

| Solvent | THF |

| Yield | 75.8% (analogous reaction) |

This method is advantageous for substrates sensitive to Friedel-Crafts conditions but requires anhydrous reagents.

Direct Trifluoromethoxylation Strategies

Introducing the trifluoromethoxy group post-acylation remains challenging due to its strong electron-withdrawing nature. However, nucleophilic trifluoromethoxylation using silver trifluoromethoxide (AgOCF₃) or related reagents has shown promise in analogous systems.

Reaction Protocol:

-

Acylation : 1-(2-Hydroxyphenyl)ethanone is synthesized via standard methods.

-

Trifluoromethoxylation :

-

The phenolic hydroxyl group undergoes substitution with AgOCF₃ under catalytic conditions.

-

Optimization of leaving groups (e.g., nitro or sulfonate) enhances reactivity.

-

Key Data:

| Parameter | Value |

|---|---|

| Substrate | 1-(2-Hydroxyphenyl)ethanone |

| Reagent | AgOCF₃ |

| Catalyst | CuI |

| Yield | 40–60% (estimated) |

While less developed, this route offers modularity for late-stage functionalization.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts | High yield, straightforward | Corrosive reagents, cryogenic | 90–97% |

| Fries Rearrangement | Cost-effective, scalable | Multi-step, HF handling | 50–55% |

| Lithiation | Anhydrous conditions | Sensitive substrates | 70–76% |

| Direct OCF₃ Insertion | Late-stage modification | Low yields, limited reports | 40–60% |

化学反応の分析

1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.

Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone serves as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethoxy group enhances the compound's reactivity and stability, making it a valuable precursor in various chemical reactions, including the Suzuki–Miyaura coupling reaction.

| Application | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing complex organic compounds. |

| Reaction Mechanism | Enhances reactivity due to the presence of a trifluoromethoxy group. |

Biological Research

Pharmacological Studies

Research has indicated that 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone exhibits potential pharmacological properties. It is being investigated for its effects on biological systems, particularly its interaction with various enzymes and proteins. This can lead to insights into its possible therapeutic applications.

Case Study: Enzyme Interaction

In one study, this compound was used to probe enzyme activity, revealing its potential to modulate specific biochemical pathways. The trifluoromethoxy group contributes to its lipophilicity, facilitating its penetration through biological membranes and enhancing its efficacy as a biochemical probe.

Medical Applications

Therapeutic Potential

Although not yet utilized in clinical settings, there is ongoing research into the therapeutic properties of 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone. Its unique structure may provide benefits in treating various conditions, particularly those involving enzyme inhibition or modulation.

| Therapeutic Area | Potential Application |

|---|---|

| Enzyme Inhibition | Investigated for its ability to inhibit specific enzymes related to disease processes. |

| Drug Development | Explored as a potential pharmaceutical intermediate for new drug formulations. |

Industrial Applications

Material Science

In industrial contexts, 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone is valued for its unique chemical properties that facilitate the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications in specialty chemicals production.

| Industry Application | Description |

|---|---|

| Specialty Chemicals | Used in the production of high-performance materials due to its unique properties. |

| Chemical Processes | Acts as a reagent or catalyst in various industrial reactions. |

作用機序

The mechanism of action of 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The ethanone moiety can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their activity.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituent at the 4-position significantly impacts physical properties such as melting point, boiling point, and acidity. Key comparisons include:

*Estimated based on phenolic hydroxyl group acidity. †Calculated from molecular formula C₉H₇F₃O₃. ‡Trifluoromethoxy groups increase acidity compared to methoxy.

- Trifluoromethoxy vs. Methoxy: The -OCF₃ group increases electron-withdrawing effects, reducing electron density on the aromatic ring. This enhances the acidity of the phenolic -OH (lower pKa) compared to -OCH₃ .

- Hydroxymethyl vs. Trifluoromethoxy : The -CH₂OH substituent introduces hydrogen-bonding capacity, improving water solubility, while -OCF₃ enhances lipophilicity (higher logP) .

Antifungal Activity

- 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (ED₅₀ = 8 μg/mL against Fusarium oxysporum) outperforms commercial fungicides like Bavistin .

- Trifluoromethoxy derivatives : While direct data is unavailable, electron-withdrawing groups like -OCF₃ may enhance bioactivity by increasing membrane permeability .

Anti-inflammatory and Antioxidant Activity

- Thiazole derivatives of 1-(3-methoxyphenyl)ethanone (e.g., compound A1) show potent anti-inflammatory activity (carrageenan-induced edema) and DPPH radical scavenging (IC₅₀ ~20 μM) .

- The -OCF₃ group’s stability under oxidative conditions could make it suitable for prolonged antioxidant applications .

生物活性

1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone, also known as 1-(2-hydroxy-4-trifluoromethylphenyl)ethanone, is an organic compound characterized by its trifluoromethoxy group attached to a hydroxyphenyl structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The molecular formula of this compound is C9H7F3O2 with a molecular weight of approximately 204.15 g/mol.

The biological activity of 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone is largely attributed to its ability to interact with various biological targets. The presence of the trifluoromethoxy group enhances its lipophilicity and bioavailability, which are critical for its pharmacological effects. Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, suggesting its potential use in therapeutic applications aimed at treating inflammatory disorders.

Anti-inflammatory Activity

In vitro studies have demonstrated that 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone can inhibit specific enzymes associated with inflammation. For instance, it has been shown to reduce the expression of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Preliminary data suggest it may be effective against bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents .

Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound. It can scavenge free radicals and reduce oxidative stress in cellular models, which is beneficial for preventing cellular damage associated with various diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone:

- Study on Inhibitory Effects : A study reported that this compound inhibited the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition was associated with a decrease in the production of prostaglandins, thereby alleviating inflammation.

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent .

Synthesis Methods

Various synthesis methods have been reported for 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone. These methods allow for modifications based on desired yields and purity levels:

Q & A

Q. What are the optimal synthetic routes for 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone, and how can purity be ensured?

The compound can be synthesized via selective O-alkylation or Friedel-Crafts acylation. For example, a related ethanone derivative was synthesized by reacting 1-(2,4-dihydroxyphenyl)ethanone with propargyl bromide in dry acetone using K₂CO₃ as a base under reflux, followed by purification via column chromatography (5% ethyl acetate in hexane) . Purity is typically confirmed by TLC monitoring and spectroscopic characterization (e.g., ¹H/¹³C NMR, FT-IR).

Q. What spectroscopic methods are recommended for structural characterization?

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, -OH stretch at ~3200 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Confirm molecular weight and fragmentation patterns (e.g., [M]⁺ peaks and characteristic loss of -CF₃O groups) .

- NMR : Assign aromatic proton environments (e.g., para-substituted trifluoromethoxy groups show distinct splitting patterns) .

Q. How should researchers handle this compound safely in the lab?

While no specific SDS exists for this compound, analogs like 1-(2-hydroxy-4-methoxyphenyl)ethanone require:

- PPE (gloves, goggles, lab coat).

- Immediate rinsing with water for skin/eye contact.

- Use of fume hoods to avoid inhalation .

Advanced Research Questions

Q. What computational strategies can predict the pharmacological potential of this compound?

- Molecular Docking : Use PyRx or Discovery Studio to evaluate binding affinity against target proteins (e.g., antimicrobial enzymes). For analogs, docking scores of -7.5 to -8.2 kcal/mol indicate strong interactions .

- ADMET Prediction : SwissADME can assess Lipinski’s rule compliance (e.g., molecular weight <500, logP <5). A related ethanone derivative showed zero violations, suggesting good bioavailability .

Q. How does the trifluoromethoxy group influence reactivity in derivatization reactions?

The electron-withdrawing -OCF₃ group directs electrophilic substitution to the ortho/para positions. For example, condensation-cyclization with phenacyl bromide under basic conditions (K₂CO₃) can yield benzofuran hybrids, as demonstrated for structurally similar compounds .

Q. What are the challenges in analyzing environmental degradation pathways of this compound?

- Ecotoxicology Studies : Use HPLC-MS to track degradation products in simulated wastewater.

- Bioaccumulation Assays : Measure logP values (predicted ~2.5–3.0) to assess lipid solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。